2-[(3-Fluorophenyl)amino]acetic acid hydrochloride
Overview
Description
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride, also known as 3-FAAH, is a molecule that has been studied for its potential applications in a variety of scientific research fields. This molecule is a derivative of acetyl-CoA, an important intermediate in the metabolism of fatty acids, and has been found to have potential applications in biochemical and physiological research. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 3-FAAH.
Scientific Research Applications
Organic Synthesis and Compound Development
Halogenated Compound Synthesis
The compound has been used in the synthesis of halogenated compounds like 2-Amino-3-fluorobenzoic acid, which is key in developing amides, oximes, and acylation products. These processes are fundamental in creating a range of fluorine-containing organic molecules, highlighting its utility in halogen compound synthesis (Kollmar et al., 2003).
Anticancer Activity
A derivative, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, demonstrated anticancer activity in vitro, showcasing the compound's potential as a precursor in medicinal chemistry for developing new anticancer agents (Liu Ying-xiang, 2007).
Enzyme Inhibition
Research on phenylacetic acid derivatives, including fluorophenyl variants, has shown inhibitory activity against neuraminidase of influenza A virus, suggesting its importance in designing inhibitors for viral enzymes (Lv & Shi, 2022).
Structural and Mechanistic Insights
Crystal Structure Analysis
The study of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate's crystal structure provides insights into the molecular configuration and interactions within fluorophenyl compounds, aiding in the understanding of their chemical behavior (Sapnakumari et al., 2014).
Reactivity and Acidity Analysis
Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluorophenyl variants, have shed light on their electronic properties and reaction mechanisms. This research contributes to the broader understanding of halogen impacts on molecular reactivity and acidity (Srivastava et al., 2015).
properties
IUPAC Name |
2-(3-fluoroanilino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-2-1-3-7(4-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXJTAJFZZCEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Fluorophenyl)amino]acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.